

Application Notes and Protocols for Studying Cytochrome bc1 Complex Inhibition using Metominostrobin

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Compound of Interest

Compound Name: Metominostrobin

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Introduction

Metominostrobin is a broad-spectrum fungicide belonging to the strobilurin class. Its fungicidal activity stems from the inhibition of mitochondrial respiration by targeting the cytochrome bc1 complex (also known as complex III).[1] This complex is a crucial component of the electron transport chain in mitochondria. **Metominostrobin**, like other Quinone outside Inhibitors (QoIs), binds to the Qo site of the cytochrome bc1 complex, thereby blocking the transfer of electrons between cytochrome b and cytochrome c1. This disruption of the electron transport chain halts ATP synthesis, ultimately leading to fungal cell death.[1][2] These application notes provide detailed protocols and data for utilizing **Metominostrobin** as a tool to study the inhibition of the cytochrome bc1 complex.

Data Presentation

The inhibitory potency of **Metominostrobin** and its analogues can be quantified and compared using metrics such as the half-maximal effective concentration (EC50) and the inhibition constant (Ki). Below is a summary of available quantitative data for **Metominostrobin** and other relevant strobilurin fungicides.

Compound	Organism/System	Assay	Value	Unit
(Z)-Metominostrobin	Pyricularia oryzae (Rice Blast)	Mycelial Growth Inhibition	0.014	mg/L
Botrytis cinerea (Gray Mold)	Mycelial Growth Inhibition	0.028	mg/L	
Sclerotinia sclerotiorum (White Mold)	Mycelial Growth Inhibition	0.045	mg/L	
Rhizoctonia solani (Sheath Blight)	Mycelial Growth Inhibition	0.076	mg/L	
Azoxystrobin	Pyricularia oryzae (Rice Blast)	Mycelial Growth Inhibition	0.021	mg/L
Botrytis cinerea (Gray Mold)	Mycelial Growth Inhibition	0.035	mg/L	
Sclerotinia sclerotiorum (White Mold)	Mycelial Growth Inhibition	0.052	mg/L	
Rhizoctonia solani (Sheath Blight)	Mycelial Growth Inhibition	0.098	mg/L	
Saccharomyces cerevisiae (Yeast)	Cytochrome bc1 Inhibition (IC50)	20	nM	
Pyraclostrobin	Saccharomyces cerevisiae (Yeast)	Cytochrome bc1 Inhibition (IC50)	3	nM

Bovine Heart Mitochondria	Cytochrome bc1 Inhibition (pKi)	11.59	
Kresoxim-methyl	Bovine Heart Mitochondria	Cytochrome bc1 Inhibition (pKi)	9.28

Experimental Protocols

Protocol 1: Determination of IC50 for Cytochrome bc1 Complex Inhibition (Cytochrome c Reductase Assay)

This protocol describes the determination of the IC50 value of **Metominostrobin** for the cytochrome bc1 complex by measuring the reduction of cytochrome c.

Materials:

- Isolated mitochondria or purified cytochrome bc1 complex
- Assay Buffer: 50 mM potassium phosphate, pH 7.4, 1 mM EDTA
- Cytochrome c (oxidized form)
- Decylubiquinol (DBH2) or other suitable ubiquinol substrate
- Metominostrobin** stock solution (in DMSO)
- Potassium cyanide (KCN)
- Spectrophotometer capable of measuring absorbance at 550 nm

Procedure:

- Prepare a reaction mixture containing Assay Buffer and a known concentration of oxidized cytochrome c in a cuvette.
- Add KCN to a final concentration of 1 mM to inhibit cytochrome c oxidase.
- Add the mitochondrial preparation or purified cytochrome bc1 complex to the cuvette.

- To test for inhibition, pre-incubate the enzyme with varying concentrations of **Metominostrobin** (or DMSO for the control) for 5 minutes.
- Initiate the reaction by adding the ubiquinol substrate (e.g., DBH2).
- Immediately monitor the increase in absorbance at 550 nm over time, which corresponds to the reduction of cytochrome c.
- Calculate the initial rate of the reaction from the linear portion of the absorbance curve.
- Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the **Metominostrobin** concentration and fitting the data to a dose-response curve.

Protocol 2: Measurement of Mitochondrial Respiration Inhibition

This protocol outlines a method to assess the effect of **Metominostrobin** on mitochondrial respiration in intact cells or isolated mitochondria using an oxygen sensor system (e.g., Seahorse XF Analyzer or Clark-type oxygen electrode).

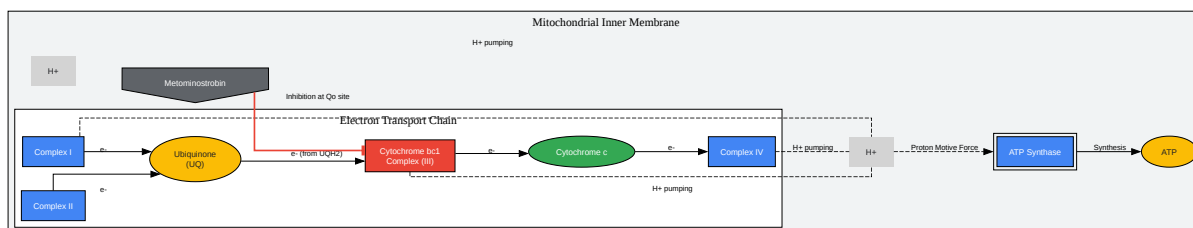
Materials:

- Intact cells or isolated mitochondria
- Respiration Buffer (e.g., MAS buffer: 70 mM sucrose, 220 mM mannitol, 10 mM KH₂PO₄, 5 mM MgCl₂, 2 mM HEPES, 1 mM EGTA, and 0.2% (w/v) fatty acid-free BSA, pH 7.2)
- Respiratory substrates (e.g., pyruvate, malate, succinate)
- ADP
- **Metominostrobin** stock solution (in DMSO)
- Mitochondrial inhibitors: Oligomycin, FCCP, Rotenone/Antimycin A
- Oxygen sensor system

Procedure:

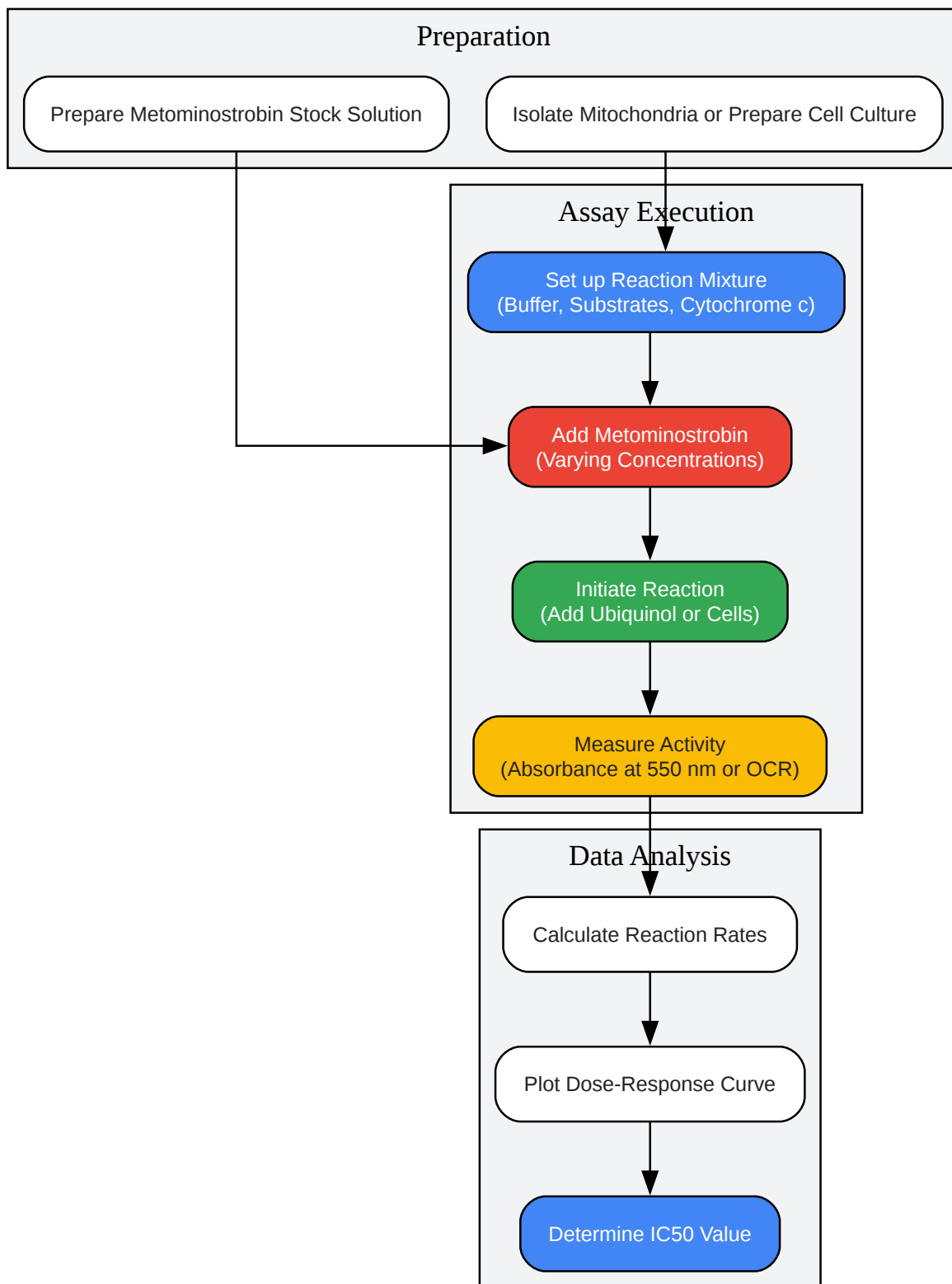
- Prepare a cell suspension or isolated mitochondria in Respiration Buffer.
- Add respiratory substrates and ADP to initiate basal respiration.
- Inject **Metominostrobin** at various concentrations and monitor the oxygen consumption rate (OCR).
- Subsequently, inject a series of mitochondrial inhibitors to determine key parameters of mitochondrial function:
 - Oligomycin (ATP synthase inhibitor) to measure ATP-linked respiration.
 - FCCP (an uncoupler) to determine maximal respiration.
 - Rotenone (Complex I inhibitor) and/or Antimycin A (Complex III inhibitor) to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
- Calculate the effects of **Metominostrobin** on basal respiration, ATP production, and maximal respiratory capacity by analyzing the changes in OCR after each inhibitor addition.

Visualizations



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Mechanism of **Metominostrobin** Inhibition.



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Cytochrome bc1 Inhibition Assay Workflow.

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References

- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
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